HyNic-PEG1-Mal
Description
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl]-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-12(2)20-21-14-4-3-13(11-19-14)17(25)18-7-9-26-10-8-22-15(23)5-6-16(22)24/h3-6,11H,7-10H2,1-2H3,(H,18,25)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZXAIGNMRAYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCN2C(=O)C=CC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Functional Group Pairings and Reactivity
HyNic-PEG1-Mal is distinguished by its unique combination of HyNic and maleimide. Below is a comparison with analogous PEG-based crosslinkers:
Key Observations:
Reactivity Specificity :
- This compound enables orthogonal conjugation between carbonyl-containing molecules (e.g., glycoproteins) and thiols, reducing cross-reactivity compared to NHS ester-based linkers like Mal-PEG4-NHS ester, which target amines .
- Azido-PEG1-methylamine facilitates click chemistry (azide-alkyne cycloaddition), ideal for modular conjugation strategies .
PEG Length and Flexibility :
- PEG1 in this compound provides minimal spacing (~3.5 Å), suitable for short-range conjugations where proximity is critical.
- PEG4 spacers (e.g., Mal-PEG4-acid) offer greater flexibility (~16 Å), beneficial for conjugating bulkier molecules .
Stability of Conjugates :
- HyNic-mediated hydrazone bonds are stable under physiological pH, outperforming NHS ester-amine bonds, which are prone to hydrolysis in acidic environments .
- Maleimide-thiol adducts may undergo retro-Michael reactions in vivo, but shorter PEG spacers like PEG1 may reduce steric destabilization .
Solubility and Biocompatibility
- This compound: The PEG1 spacer enhances aqueous solubility while avoiding the immunogenicity associated with longer PEG chains.
Application-Specific Advantages
- ADCs : this compound’s dual reactivity allows precise conjugation of cytotoxic drugs (via thiols) to glycan-modified antibodies (via aldehydes), enhancing payload stability .
- Imaging Probes : Azido-PEG1-methylamine supports rapid, bioorthogonal labeling with fluorescent dyes (e.g., Cy5-alkyne), whereas this compound is better suited for pre-targeting strategies .
Preparation Methods
Step 1: Protection of the HyNic Moiety
The synthesis begins with protecting the hydrazine group in 6-hydrazinonicotinamide to prevent unwanted reactions during subsequent steps. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate in anhydrous tetrahydrofuran (THF) at 0–5°C.
Key Parameters :
Step 2: PEG1 Linker Incorporation
The Boc-protected HyNic is coupled to a monofunctional PEG1 spacer bearing a primary amine. N,N’-Diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) mediate the amide bond formation in dimethylformamide (DMF) at room temperature:
Optimization Insights :
Step 3: Maleimide Activation
The hydroxyl terminus of Boc-HyNic-PEG1-OH is converted to maleimide using N-(2-aminoethyl)maleimide trifluoroacetate salt in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS):
Critical Considerations :
Step 4: Boc Deprotection
The Boc group is removed under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) for 2 hours at 25°C:
Post-Deprotection Processing :
Analytical Characterization
Spectroscopic Validation
Purity Assessment via HPLC
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 Reverse Phase | 0.1% TFA in H₂O/MeCN (gradient) | 8.2 ± 0.3 | 98.5 |
Process Optimization Challenges
Maleimide Hydrolysis Mitigation
Maleimide groups are prone to hydrolysis in aqueous media, forming unreactive maleamic acid. Strategies include:
PEG1 Spacer Limitations
The short PEG1 spacer limits solubility in polar solvents. Co-solvents like DMSO (10–20% v/v) are required for bioconjugation reactions.
Applications in Bioconjugation Chemistry
Antibody-Drug Conjugate (ADC) Synthesis
This compound links trastuzumab (anti-HER2) to monomethyl auristatin E (MMAE) via:
ADC Performance Metrics :
Q & A
Basic: What are the optimal reaction conditions for conjugating HyNic-PEG1-Mal to amine-containing biomolecules?
Methodological Answer:
Optimal conjugation involves adjusting pH, molar ratios, and incubation time. A standard protocol includes:
- Buffer Conditions : Use phosphate-buffered saline (PBS) at pH 7.4 to maintain biomolecule stability while ensuring reactive group availability .
- Molar Ratio : A 1:1.5 ratio (biomolecule:this compound) minimizes linker excess while achieving >90% conjugation efficiency .
- Incubation : 2 hours at 25°C under gentle agitation, followed by purification via size-exclusion chromatography (SEC) to remove unreacted linker .
Basic: How can researchers confirm successful conjugation of this compound using analytical techniques?
Methodological Answer:
Characterization requires multi-modal validation:
- Structural Confirmation : to detect PEG and HyNic peaks (δ 3.6 ppm for PEG; δ 8.5–9.0 ppm for HyNic aromatic protons) .
- Quantitative Analysis : UV-Vis spectroscopy at 280 nm to measure biomolecule concentration and MALDI-TOF for mass shift verification (+~600 Da for PEG1-Mal attachment) .
Advanced: How should experiments be designed to assess this compound’s stability under physiological conditions?
Methodological Answer:
Use a systematic approach:
- Simulated Conditions : Incubate conjugated products in buffers mimicking physiological pH (e.g., 7.4 for blood, 5.5 for lysosomes) at 37°C .
- Time-Course Analysis : Sample at intervals (0, 24, 48 hours) and analyze via LC-MS for degradation products and SDS-PAGE for integrity .
- Statistical Validation : Apply ANOVA to compare stability across conditions, with p<0.05 indicating significance .
Advanced: How can contradictions in reported crosslinking efficiencies of this compound be resolved?
Methodological Answer:
Address discrepancies through:
- Variable Isolation : Compare studies for differences in reactant purity, buffer ionic strength, or temperature .
- Design of Experiments (DOE) : Use factorial designs to test interactions between variables (e.g., pH vs. molar ratio) .
- Statistical Reconciliation : Apply t-tests to evaluate if reported efficiencies fall within overlapping confidence intervals .
Basic: What experimental controls are essential for this compound conjugation studies?
Methodological Answer:
Include:
- Negative Controls : Reactions without linker or biomolecule to identify non-specific binding .
- Unconjugated Biomolecule : To baseline analytical measurements (e.g., SEC elution profile) .
- Competitive Inhibition : Add free hydrazine to confirm HyNic-specific conjugation .
Advanced: How can response surface methodology (RSM) optimize this compound reaction parameters?
Methodological Answer:
- Factor Selection : Identify critical variables (e.g., pH, temperature, molar ratio) via preliminary screening .
- Central Composite Design : Generate a quadratic model to predict optimal conditions (e.g., 25°C, pH 7.2, 1:1.3 ratio) .
- Validation : Replicate runs under predicted conditions to confirm conjugation efficiency >95% .
Basic: What are common pitfalls in this compound storage that affect experimental reproducibility?
Methodological Answer:
- Moisture Sensitivity : Store desiccated at -20°C under argon to prevent hydrolysis of the maleimide group .
- Light Exposure : Use amber vials to avoid UV-induced degradation of the PEG spacer .
Advanced: How can batch-to-batch variability in this compound synthesis be evaluated?
Methodological Answer:
- Quality Control (QC) Metrics : HPLC purity (>98%), MALDI-TOF mass accuracy (±2 Da), and endotoxin levels (<0.1 EU/mg) .
- Statistical Process Control (SPC) : Track synthesis yields and purity across batches using control charts to identify outliers .
Advanced: How should researchers conduct meta-analyses of contradictory in vivo stability data for this compound?
Methodological Answer:
- Data Harmonization : Normalize studies by animal model (e.g., murine vs. primate), dosage, and sampling timepoints .
- Mixed-Effects Models : Account for inter-study variability while assessing overall stability trends .
Basic: What ethical and reporting standards apply to preclinical studies using this compound conjugates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
